molecular formula C14H17N3O4S3 B2698453 Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1226435-32-0

Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2698453
M. Wt: 387.49
InChI Key: WXVGCODVDPLGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a thiophene, a piperidine, a sulfonyl group, a carboxylate group, and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole ring is a heterocyclic compound that is a part of many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazole ring, the attachment of the piperidine ring, and the introduction of the sulfonyl and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,3,4-thiadiazole ring, for example, is a five-membered ring containing three nitrogen atoms and two sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl and carboxylate groups would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by El‐Emary, Al-muaikel, and Moustafa (2002) delved into the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, leading to compounds with potential antimicrobial activity. This work highlights the chemical versatility and potential of such compounds for developing antimicrobial agents El‐Emary, Al-muaikel, & Moustafa, 2002.

Anticancer Agents Development

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as promising anticancer agents. This research underscores the compound's relevance in designing and developing new anticancer therapeutics, showcasing its application in addressing critical health challenges Rehman et al., 2018.

Enzyme Inhibition for Therapeutic Applications

A study by Alafeefy et al. (2015) explored the inhibition of human carbonic anhydrase isozymes by a series of benzenesulfonamides, including compounds with structures similar to Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate. The findings suggest significant potential for therapeutic applications, particularly in developing treatments targeting tumor-associated enzymes Alafeefy et al., 2015.

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many 1,3,4-thiadiazole derivatives, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

methyl 3-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S3/c1-9-15-16-13(23-9)10-4-3-6-17(8-10)24(19,20)11-5-7-22-12(11)14(18)21-2/h5,7,10H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVGCODVDPLGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

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